molecular formula C16H9NO3 B14300972 Phenanthro(1,2-b)furan, 2-nitro- CAS No. 125372-47-6

Phenanthro(1,2-b)furan, 2-nitro-

Cat. No.: B14300972
CAS No.: 125372-47-6
M. Wt: 263.25 g/mol
InChI Key: IJHNWHKQCIFANN-UHFFFAOYSA-N
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Description

Phenanthro(1,2-b)furan, 2-nitro- is a heterocyclic aromatic compound that features a fused ring system consisting of a phenanthrene moiety and a furan ring with a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(1,2-b)furan, 2-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzofuran derivatives. For example, the nitration of benzofuran with nitric acid in the presence of acetic acid can yield 2-nitrobenzofuran . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and oxidation reactions .

Industrial Production Methods

Industrial production methods for Phenanthro(1,2-b)furan, 2-nitro- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(1,2-b)furan, 2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthrofurans, amino derivatives, and quinone derivatives .

Scientific Research Applications

Phenanthro(1,2-b)furan, 2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenanthro(1,2-b)furan, 2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthro(1,2-b)furan, 2-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various fields .

Properties

CAS No.

125372-47-6

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

2-nitronaphtho[1,2-g][1]benzofuran

InChI

InChI=1S/C16H9NO3/c18-17(19)15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)20-15/h1-9H

InChI Key

IJHNWHKQCIFANN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC(=C4)[N+](=O)[O-]

Origin of Product

United States

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